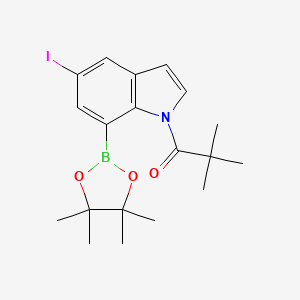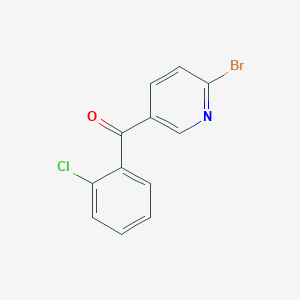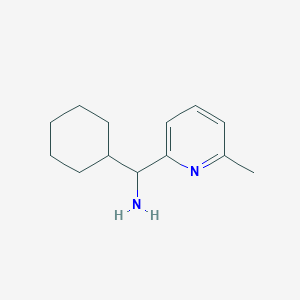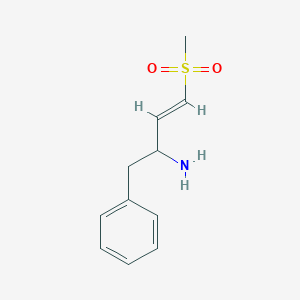
2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is a complex organic compound that features a tert-butoxy group, a cyclohexyl ring, and an amino acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid typically involves multiple steps. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The cyclohexylamine is then reacted with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then coupled with 2-oxoethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)-2-(1-methoxycyclopentyl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(1-hydroxycyclobutyl)acetic acid
- 2-((tert-Butoxycarbonyl)amino)-2-(4-methylcyclohexyl)acetic acid
Uniqueness
2-((2-((2-(tert-Butoxy)-2-oxoethyl)amino)cyclohexyl)amino)acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the tert-butoxy group provides steric protection, while the cyclohexyl ring offers rigidity and stability. This combination makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)9-16-11-7-5-4-6-10(11)15-8-12(17)18/h10-11,15-16H,4-9H2,1-3H3,(H,17,18) |
Clé InChI |
NWVBCYPYXRJJHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1CCCCC1NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Mercapto-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12995356.png)


![2-(3-Amino-1H-pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B12995367.png)
![7-Cyclohexyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B12995377.png)



![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)

![2-Amino-4-(6-bromobenzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B12995424.png)



